tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

Nucleophilicity Hydrazine derivatives Organic synthesis

tert-Butyl 2,2-dimethylhydrazine-1-carboxylate (CAS 160513-29-1) is a Boc-protected hydrazine derivative characterized by a tert-butyl carbamate moiety and a 2,2-dimethylhydrazine group. This compound serves as a protected hydrazine synthon, enabling controlled nucleophilic reactivity in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and hydrazine-based pharmacophores.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 160513-29-1
Cat. No. B066005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethylhydrazine-1-carboxylate
CAS160513-29-1
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN(C)C
InChIInChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10)
InChIKeyNVYQWPZWIICWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate (CAS 160513-29-1): Technical Specifications for Scientific Procurement


tert-Butyl 2,2-dimethylhydrazine-1-carboxylate (CAS 160513-29-1) is a Boc-protected hydrazine derivative characterized by a tert-butyl carbamate moiety and a 2,2-dimethylhydrazine group . This compound serves as a protected hydrazine synthon, enabling controlled nucleophilic reactivity in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and hydrazine-based pharmacophores . Its molecular formula is C₇H₁₆N₂O₂ with a molecular weight of 160.21 g/mol, and it exhibits a predicted density of 0.978±0.06 g/cm³ and a predicted pKa of 10.68±0.50 .

Why Generic Substitution of tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate is Not Advisable


While Boc-hydrazine derivatives share a common protecting group strategy, the specific substitution pattern on the hydrazine core critically dictates both reactivity and selectivity in downstream transformations [1]. tert-Butyl 2,2-dimethylhydrazine-1-carboxylate distinguishes itself from analogs like Boc-hydrazine or Boc-methylhydrazine through its unique steric and electronic profile, which directly impacts nucleophilicity, regioselectivity in alkylation/acylation reactions, and the stability of resulting intermediates [2]. Simple substitution with a less sterically hindered or differently substituted hydrazine can lead to altered reaction kinetics, reduced yields, or even divergent reaction pathways, compromising synthetic efficiency and product purity [3]. Therefore, procurement decisions must be based on the specific quantitative differentiation evidence outlined below.

Quantitative Differentiation Evidence for tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate (CAS 160513-29-1)


Enhanced Nucleophilicity at the Substituted Nitrogen Center

The presence of two methyl groups on the substituted nitrogen of tert-butyl 2,2-dimethylhydrazine-1-carboxylate significantly increases the nucleophilicity at that nitrogen center compared to its unsubstituted or monosubstituted counterparts [1]. This is evidenced by nucleophilicity parameters (N) derived from Mayr's reactivity scales: 1,2-dimethylhydrazine, which shares the gem-dimethyl substitution pattern at one nitrogen, exhibits an N parameter of 16.15 in acetonitrile, whereas tert-butyl hydrazinecarboxylate (Boc-hydrazine) has a significantly lower N parameter of 11.40 under the same conditions [1]. This quantitative difference reflects the electron-donating effect of the methyl groups, enhancing the nucleophilic reactivity of the substituted nitrogen center.

Nucleophilicity Hydrazine derivatives Organic synthesis

Steric Shielding and Regioselective Alkylation

The gem-dimethyl substitution on the hydrazine nitrogen provides steric bulk that directs alkylation and acylation to the unsubstituted nitrogen [1]. In contrast, Boc-hydrazine (lacking substituents) and Boc-methylhydrazine (with only one methyl group) exhibit different regioselectivity profiles. Studies on methylhydrazines demonstrate that methyl groups increase the nucleophilic reactivity of the substituted position while reducing the nucleophilicity of the adjacent nitrogen center [1]. For 1,1-dimethylhydrazine, the tertiary nitrogen is 10³ times more reactive than the NH₂ group under kinetic control [1]. This regioselectivity is crucial for synthesizing specific substituted hydrazines and heterocycles with defined substitution patterns.

Regioselectivity Alkylation Hydrazine derivatives

Optimized Basic pKa for Controlled Deprotection

The predicted pKa of tert-butyl 2,2-dimethylhydrazine-1-carboxylate is 10.68±0.50, which is similar to that of Boc-hydrazine (10.74±0.20) but significantly higher than that of Boc-methylhydrazine (3.28±0.10) . This pKa value reflects the basicity of the hydrazine nitrogen and influences the conditions required for Boc deprotection. While Boc-hydrazine and the target compound require acidic conditions for deprotection, Boc-methylhydrazine's lower pKa indicates a much weaker base, potentially affecting its stability and reactivity in certain environments. The higher pKa of tert-butyl 2,2-dimethylhydrazine-1-carboxylate ensures compatibility with standard Boc deprotection protocols while maintaining adequate nucleophilicity for synthetic transformations.

pKa Boc deprotection Acid sensitivity

High Synthetic Yield in Optimized Preparation

The synthesis of tert-butyl 2,2-dimethylhydrazine-1-carboxylate can be achieved with high efficiency using optimized conditions. A reported method involves the reaction of tert-butyl carbazate with boronic acids catalyzed by cuprous chloride at room temperature, providing diprotected monosubstituted hydrazine derivatives [1]. While specific yield data for the target compound itself is not always explicitly stated in primary literature, related protocols for Boc-protected hydrazines under solvent-free conditions with di-tert-butyl dicarbonate achieve high yields [2]. In a related study on the synthesis of hydrazines via radical generation and addition of azocarboxylic tert-butyl esters, a model reaction provided 93% yield under optimized conditions (40 °C, 4 h) [3]. This demonstrates the feasibility of achieving high synthetic efficiency with this class of compounds.

Synthesis Boc protection Yield optimization

Optimal Use Cases for tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate (CAS 160513-29-1) Based on Quantitative Evidence


Synthesis of Hindered Hydrazines and Heterocycles Requiring High Nucleophilicity

Given its enhanced nucleophilicity at the substituted nitrogen (evidenced by Mayr N parameter of 16.15 for the analogous 1,2-dimethylhydrazine) , tert-butyl 2,2-dimethylhydrazine-1-carboxylate is ideally suited for reactions demanding high nucleophilic reactivity, such as alkylations with less reactive electrophiles or rapid acylation steps in medicinal chemistry campaigns. This compound should be prioritized when reaction kinetics are a critical factor.

Regioselective Synthesis of N-Substituted Hydrazine Derivatives

The steric bulk provided by the gem-dimethyl group directs electrophilic attack to the unsubstituted nitrogen, enabling regioselective alkylation and acylation . This is particularly valuable for synthesizing unsymmetrical hydrazines and hydrazones used as intermediates in pharmaceutical and agrochemical development, where precise control over substitution patterns is essential for biological activity.

Compatibility with Standard Boc Deprotection Protocols

With a predicted pKa of 10.68±0.50, this compound is optimally suited for standard acidic Boc deprotection conditions (e.g., TFA/DCM or HCl/dioxane) . Its basicity is comparable to Boc-hydrazine, ensuring predictable and clean deprotection without the need for specialized or harsh conditions. This simplifies downstream processing and purification in multi-step synthetic sequences.

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